2,6-bis(dimethylamino)benzaldehyde
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Overview
Description
2,6-bis(dimethylamino)benzaldehyde is an aromatic aldehyde with the chemical formula C11H16N2O. This compound is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, and an aldehyde group at the 1 position. It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(dimethylamino)benzaldehyde typically involves the reaction of 2,6-dimethylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired aldehyde . The reaction conditions often include the use of hydrochloric acid as a catalyst and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,6-bis(dimethylamino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: 2,6-bis(dimethylamino)benzoic acid.
Reduction: 2,6-bis(dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,6-bis(dimethylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other condensation products.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It has been investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-bis(dimethylamino)benzaldehyde involves its ability to act as an electrophile in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in the synthesis of Schiff bases and other condensation products . Additionally, the dimethylamino groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
para-Dimethylaminobenzaldehyde: Similar structure but with the dimethylamino group at the para position relative to the aldehyde group.
Benzaldehyde: Lacks the dimethylamino groups and is less reactive in electrophilic aromatic substitution reactions.
2,4,6-Trimethoxybenzaldehyde: Contains methoxy groups instead of dimethylamino groups, leading to different reactivity and applications.
Uniqueness
2,6-bis(dimethylamino)benzaldehyde is unique due to the presence of two electron-donating dimethylamino groups, which significantly enhance its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable reagent in organic synthesis and a versatile intermediate in the production of various biologically active compounds .
Properties
CAS No. |
1289262-06-1 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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